molecular formula C16H15F2N5O2S B2925728 N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891126-43-5

N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2925728
CAS No.: 891126-43-5
M. Wt: 379.39
InChI Key: YJVKYHHOZFKRQM-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a triazolopyrimidinone ring system. The presence of fluorine atoms and the triazolopyrimidinone core make it a molecule of interest in various scientific and industrial applications.

Scientific Research Applications

This compound has garnered interest in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be studied to understand its interactions with various biomolecules.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. The key steps include:

  • Formation of the Difluorophenyl Group: This can be achieved by reacting an appropriate precursor with a fluorinating agent under controlled conditions.

  • Synthesis of the Triazolopyrimidinone Core: This involves cyclization reactions, often using propylamine and a suitable oxidizing agent to form the triazolopyrimidinone ring.

  • Coupling of the Difluorophenyl Group with the Triazolopyrimidinone Core: This step typically requires activation of the difluorophenyl group followed by its reaction with the triazolopyrimidinone core to form the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of fluorine atoms can make the compound susceptible to oxidation reactions.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles like amines and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, potentially altering its biological activity.

  • Substitution Products: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: A related compound with a similar difluorophenyl group.

  • N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide: Another related compound with potential anticancer properties.

Uniqueness: The uniqueness of N-(2,4-Difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2S/c1-2-3-10-7-13(24)20-15-21-22-16(23(10)15)26-8-14(25)19-12-5-4-9(17)6-11(12)18/h4-7H,2-3,8H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKYHHOZFKRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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